Product packaging for Bicyclo[4.3.1]deca-2,4,7-triene(Cat. No.:CAS No. 61096-24-0)

Bicyclo[4.3.1]deca-2,4,7-triene

Cat. No.: B14584604
CAS No.: 61096-24-0
M. Wt: 132.20 g/mol
InChI Key: IPHNNDYZYRCURV-UHFFFAOYSA-N
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Description

Bicyclo[4.3.1]deca-2,4,7-triene is a useful research compound. Its molecular formula is C10H12 and its molecular weight is 132.20 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12 B14584604 Bicyclo[4.3.1]deca-2,4,7-triene CAS No. 61096-24-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61096-24-0

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

bicyclo[4.3.1]deca-2,4,7-triene

InChI

InChI=1S/C10H12/c1-2-5-10-7-3-6-9(4-1)8-10/h1-6,9-10H,7-8H2

InChI Key

IPHNNDYZYRCURV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1C=CC=C2

Origin of Product

United States

Overview of Bridged Polycyclic Hydrocarbons in Chemical Research

Bridged polycyclic hydrocarbons are a class of organic compounds characterized by having two or more rings that share non-adjacent carbon atoms, known as bridgehead atoms. masterorganicchemistry.com These shared atoms are connected by "bridges," which can be single atoms or chains of atoms. masterorganicchemistry.com This structural motif imparts significant three-dimensionality and rigidity to the molecule. researchgate.net

The rigid nature of bridged polycyclic hydrocarbons makes them valuable in several areas of chemical research. researchgate.net Their well-defined structures serve as scaffolds for holding substituents in precise spatial orientations, which is crucial in fields like medicinal chemistry and materials science. researchgate.net The inherent ring strain often found in these systems can lead to unique chemical reactivity and provides a platform for studying fundamental chemical principles. researchgate.net Furthermore, the synthesis of complex bridged polycyclic hydrocarbons often drives the development of new synthetic methodologies in organic chemistry. researchgate.net

The Unique Structural Features of the Bicyclo 4.3.1 Decatriene Framework

The bicyclo[4.3.1]decatriene framework is defined by a ten-carbon bicyclic system. According to IUPAC nomenclature for bridged bicyclic compounds, the numbers in the brackets—[4.3.1]—denote the number of carbon atoms in the bridges connecting the two bridgehead carbons. youtube.com In this case, there are three bridges containing four, three, and one carbon atom, respectively. masterorganicchemistry.com The name "deca-2,4,7-triene" specifies a ten-carbon skeleton with three double bonds at the 2, 4, and 7 positions.

A key feature of the bicyclo[4.3.1]deca-2,4,7-triene system is its "anti-Bredt" or bridgehead olefin character, particularly when a double bond involves a bridgehead carbon. uq.edu.au Bredt's rule states that a double bond cannot be placed at a bridgehead of a bridged ring system, as this would lead to excessive ring strain due to the inability of the p-orbitals to achieve the necessary planar alignment for effective overlap. However, in larger and more flexible ring systems like bicyclo[4.3.1]decane, this rule can be violated, leading to the formation of stable, albeit strained, bridgehead olefins. uq.edu.au The stability of such systems has been a subject of significant theoretical and experimental investigation. uq.edu.au

The bicyclo[4.3.1]decane core is a key structural unit in many naturally occurring biologically active compounds. researchgate.net

Historical Development and Key Discoveries in Bicyclo 4.3.1 Deca 2,4,7 Triene Chemistry

Oxidative Rearrangement Strategies

A primary strategy for accessing the bicyclo[4.3.1]decane skeleton involves the oxidative rearrangement of bicyclo[4.2.2]decatetraene derivatives. This approach leverages the electrophilic activation of double bonds to induce a skeletal reorganization, yielding the desired, more complex framework.

The electrophilic activation of double bonds in substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes has been shown to trigger a profound oxidative skeletal rearrangement. sciforum.netresearchgate.net This transformation does not yield simple epoxidation products but instead leads to the formation of substituted bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols. sciforum.netacs.org These diols are valuable synthetic intermediates and represent structural analogues of the parent bicyclo[4.3.1]deca-2,4,7-triene. The structures of the resulting bicyclic diols have been rigorously confirmed through modern spectral methods and X-ray diffraction analysis. acs.orgresearchgate.net

The key reagent for inducing the oxidative rearrangement is meta-Chloroperbenzoic acid (m-CPBA). smolecule.com When bicyclo[4.2.2]deca-2,4,7,9-tetraenes are treated with m-CPBA, the expected oxiranes are not the primary products. acs.org Instead, the electrophilic nature of m-CPBA facilitates an efficient synthesis of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols. acs.orgacs.org The reaction is typically performed in a solvent like dichloromethane (B109758) (CH₂Cl₂), starting at a low temperature (0 °C) and gradually warming to room temperature. acs.org This controlled addition of the electrophilic reagent is crucial for favoring the skeletal isomerization over other potential side reactions. researchgate.netacs.org

The oxidative rearrangement using m-CPBA has been successfully applied to a variety of substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes, demonstrating a broad substrate scope. sciforum.netacs.org The reaction proceeds with high efficiency, affording the target bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols in yields often exceeding 80%. acs.org For various substituted tetraenes, yields have been reported in the range of 76–85%. researchgate.netresearchgate.netdaneshyari.com The process can produce mixtures of regioisomers, which can be isolated by column chromatography. acs.org The reaction is effective for precursors containing a range of functional groups, including phthalimide, nitrile, and ester groups. researchgate.net

Table 1: Substrate Scope and Efficiency in Diol Formation via Oxidative Rearrangement This table is representative of reported findings. Specific yields may vary based on reaction conditions and substrate.

Precursor (Substituted Bicyclo[4.2.2]deca-2,4,7,9-tetraene) Product (Substituted Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diol) Reported Yield Range (%)
Phenyl-substituted Phenyl-substituted Diol >80 acs.org
Functionally Substituted (O, S, N, Hal, Si-containing) Corresponding Functionalized Diol 76-85 researchgate.netresearchgate.net
Nitrile-substituted Nitrile-substituted Diol 65-72 researchgate.net
Ester-substituted Ester-substituted Diol 65-72 researchgate.net

Precursor Synthesis for Oxidative Rearrangements

The successful synthesis of bicyclo[4.3.1]decatriene derivatives via oxidative rearrangement is contingent upon the efficient preparation of the requisite bicyclo[4.2.2]deca-2,4,7,9-tetraene precursors.

A highly effective method for constructing the bicyclo[4.2.2]deca-2,4,7,9-tetraene framework is the cobalt-catalyzed [6+2]-cycloaddition of terminal alkynes to 1,3,5,7-cyclooctatetraene (COT). acs.orgnih.gov This reaction provides a direct route to monosubstituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes in fair to good yields. nih.govrsc.org The process involves the formal cycloaddition of the six-pi electron system of COT with the two-pi electron system of an alkyne. acs.org This method has been developed to produce a wide array of functionally substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes, which are key synthons for further transformations. researchgate.netresearchgate.net The yields for this cycloaddition are generally high, often falling within the 68–85% range. acs.orgacs.orgnih.gov

Table 2: Cobalt-Catalyzed [6+2]-Cycloaddition for Precursor Synthesis This table is representative of reported findings. Specific yields may vary based on the catalytic system and alkyne substrate.

Reactant 1 Reactant 2 (Terminal Alkyne) Product (Substituted Bicyclo[4.2.2]deca-2,4,7,9-tetraene) Reported Yield Range (%)
1,3,5,7-Cyclooctatetraene (COT) Phenylacetylene 7-Phenylbicyclo[4.2.2]deca-2,4,7,9-tetraene 70 rsc.org
1,3,5,7-Cyclooctatetraene (COT) Various Terminal Alkynes Monosubstituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes 68-85 acs.orgnih.gov
1,3,5,7-Cyclooctatetraene (COT) O, S, N, Hal, Si-containing Alkynes Functionally substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes 72-95 researchgate.net

The success of the [6+2]-cycloaddition is heavily dependent on the catalytic system employed. An effective system based on cobalt(II) acetylacetonate (B107027) [Co(acac)₂] has been developed for this purpose. acs.orgacs.orgnih.gov To achieve high yields, a multi-component catalytic system is often necessary. A four-component system, such as [Co(acac)₂/dppe/Zn/ZnI₂] (where dppe is 1,2-bis(diphenylphosphino)ethane), has been successfully used for the cycloaddition of various alkynes, including those with oxygen, sulfur, nitrogen, halogen, and silicon functional groups, to COT. researchgate.netdaneshyari.com Another similar system reported is CoI₂/dppe/Zn/ZnI₂. rsc.org The combination of the cobalt catalyst, a phosphine (B1218219) ligand, a reducing agent (Zn), and a Lewis acid (ZnI₂) is crucial for the catalytic cycle, enabling the synthesis of previously inaccessible, functionally substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes in high yields, sometimes as high as 72–95%. researchgate.net

Cycloaddition Approaches to Bicyclo[4.3.1] Systems

Cycloaddition reactions represent a powerful and atom-economical approach to constructing the bicyclo[4.3.1]decane skeleton. These reactions, which involve the formation of multiple carbon-carbon bonds in a single step, offer a direct pathway to this complex ring system.

Asymmetric Palladium-Catalyzed [6+3] Trimethylenemethane (TMM) Cycloaddition with Tropones for Bicyclo[4.3.1]decadienes

A notable advancement in the synthesis of bicyclo[4.3.1]decadienes is the palladium-catalyzed [6+3] cycloaddition of a trimethylenemethane (TMM) donor with tropones. nih.govnih.gov This method provides a direct route to the bicyclo[4.3.1]decadiene core with high efficiency. nih.gov The reaction involves the use of a cyano-substituted TMM substrate, which undergoes cycloaddition with various tropones. nih.gov

A key feature of this methodology is the ability to achieve high levels of enantioselectivity through the use of chiral phosphoramidite (B1245037) ligands. nih.gov These ligands play a crucial role in the palladium-catalyzed process, enabling the formation of optically pure bicyclo[4.3.1]decadiene products. nih.gov The development of a specific class of chiral phosphoramidite ligands has been instrumental in rendering the [6+3] cycloaddition enantioselective. nih.gov The selection of the appropriate ligand is critical for achieving high enantiomeric excess (ee). For instance, studies have shown that different phosphoramidite ligands can lead to varying degrees of enantioselectivity in the cycloaddition products. nih.gov

The palladium-catalyzed [6+3] TMM cycloaddition with tropones exhibits excellent control over both regioselectivity and diastereoselectivity. nih.govnih.gov The regiochemistry and relative configuration of the resulting bicyclo[4.3.1]decadiene products have been confirmed through two-dimensional NMR studies. nih.gov In nearly all cases where the cycloaddition proceeds, extremely high levels of regio-, diastereo-, and enantiocontrol are observed. nih.gov The specific substitution pattern on the tropone (B1200060) ring can influence the outcome of the reaction, but generally, the method provides a reliable way to obtain a single major regio- and diastereoisomer. nih.gov

Yield and Selectivity in the Asymmetric Pd-Catalyzed [6+3] Cycloaddition of TMM with Various Tropones nih.gov
Tropone SubstituentYield (%)diastereomeric ratio (dr)enantiomeric excess (ee, %)
4-carboethoxy75>20:196
4-isopropyl85>20:197
4-chloro68>20:195
3-bromo55>20:194

Cobalt(I)-Catalyzed [6π+2π] Cycloaddition of 2-Tropylcyclohexanone for Bicyclo[4.2.1]nona-2,4,7-triene Derivatives

While the focus is on the bicyclo[4.3.1] system, it is relevant to discuss the synthesis of the closely related bicyclo[4.2.1]nona-2,4,7-triene derivatives, as these methods can sometimes be adapted. A significant method for synthesizing these structural analogs is the cobalt(I)-catalyzed [6π+2π] cycloaddition of 2-tropylcyclohexanone with allenes and alkynes. nih.govacs.orgnih.gov This reaction, utilizing a three-component catalytic system of Co(acac)₂ (dppe)/Zn/ZnI₂, provides access to functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields, typically ranging from 70-89%. nih.govacs.orgnih.gov The reaction proceeds by treating 2-tropylcyclohexanone with various terminal alkynes containing functional groups such as nitrile, ester, acetyl, phthalimide, or sulfide. nih.govacs.org This method has proven effective for creating a diverse range of bicyclo[4.2.1]nonane derivatives. nih.govacs.orgnih.gov

Yields of Bicyclo[4.2.1]nona-2,4,7-triene Derivatives from Cobalt(I)-Catalyzed [6π+2π] Cycloaddition acs.org
Alkyne ReactantProduct Yield (%)
Phenylacetylene85
1-Hexyne78
Propargyl bromide72
Methyl propiolate89

Diels-Alder Reactions and Annulation Strategies for Tricyclic Bicyclo[4.3.1.0]decatriene Derivatives

The Diels-Alder reaction, a cornerstone of organic synthesis, and other annulation strategies provide pathways to more complex tricyclic systems containing the bicyclo[4.3.1] framework. For instance, the intramolecular Diels-Alder reaction is a versatile tool for constructing fused and bridged bicyclic or polycyclic compounds. researchgate.net While direct synthesis of this compound via a standard Diels-Alder reaction is not straightforward, variations and tandem reactions can lead to related structures. Annulation strategies, which involve the formation of a new ring onto a pre-existing one, have also been employed to build the bicyclo[4.3.1] skeleton. These methods often involve a sequence of reactions, with a key ring-closing step establishing the bicyclic system.

Advanced Synthetic Techniques

Modern organic synthesis continuously seeks to improve upon existing methods by developing more efficient, selective, and environmentally friendly techniques. In the context of bicyclo[4.3.1]decane synthesis, advanced techniques often involve the development of novel catalytic systems and the application of tandem or cascade reactions that build molecular complexity rapidly. The exploration of new ligands, catalysts, and reaction conditions is an ongoing effort to enhance the synthesis of these important bicyclic structures.

Synthesis of Azulene-Annulated Tricyclo[4.3.1.0¹﹐⁶]deca-2,4,7-triene Systems

The synthesis of azulene-annulated tricyclo[4.3.1.0¹﹐⁶]deca-2,4,7-triene systems has been achieved through a multi-step process involving an azulene-annulation reaction. rsc.org The key starting materials for this synthesis are 2H-cyclohepta[b]furan-2-one and the pyrrolidine (B122466) enamine derived from tricyclo[4.3.1.0¹﹐⁶]dec-3-en-8-one. rsc.org This initial reaction yields intermediate compounds which are then further processed to obtain the desired triene systems.

The process affords derivatives such as 10-trifluoroacetyl-11,11a-dihydro-4aH-4a,11a-methanoindeno[1,2-a]azulene and methyl {11,11a-dihydro-4aH-4a,11a-methanoindeno[1,2-a]azulen-10-yl}carboxylate. rsc.org Following the formation of these azulene-annulated adducts, subsequent steps involve bromination and then a bisdehydrobromination reaction, typically facilitated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to produce the final tricyclo[4.3.1.0¹﹐⁶]deca-2,4,7-triene derivatives.

An alternative pathway has also been demonstrated where the trifluoroacetyl group of one derivative is hydrolyzed to a carboxylic acid, which is then methylated to yield the methoxycarbonyl derivative. The structural properties of these molecules are of significant interest, with studies showing that the substitution on the azulene (B44059) ring influences the equilibrium between the norcaradiene and cycloheptatriene (B165957) valence isomers of the tricyclic system. rsc.org

Table 1: Synthesis of Azulene-Annulated Tricyclo[4.3.1.0¹﹐⁶]deca-2,4,7-triene Derivatives

Reactant 1 Reactant 2 Key Intermediates/Products
2H-Cyclohepta[b]furan-2-one Pyrrolidine enamine of tricyclo[4.3.1.0¹﹐⁶]dec-3-en-8-one 10-Trifluoroacetyl-11,11a-dihydro-4aH-4a,11a-methanoindeno[1,2-a]azulene. rsc.org

Oxidative Coupling for Expanded Radialenes Incorporating Bicyclo[4.3.1]decatriene Units

Expanded radialenes that incorporate exocyclic bicyclo[4.3.1]decatriene units have been synthesized via oxidative coupling of monomeric precursors. nih.govacs.org These complex structures serve as precursors for cyclo[n]carbons, which are monocyclic allotropes of carbon. nih.gov The synthetic strategy allows for the creation of researchgate.net-, rsc.org-, acs.org-, and radialene derivatives. nih.gov

The synthesis is based on a method developed for forming conjugated polyynes, which involves the rearrangement of vinylidenes to alkynes and a [2+1] cheletropic fragmentation of dialkynylmethylenebicyclo[4.3.1]deca-1,3,5-triene derivatives. nih.gov While this method can lead to the desired linear polyynes, it is sometimes accompanied by an undesired isomerization to methylenebicyclo[5.3.0]triene derivatives. nih.gov

The spectroscopic properties of the resulting expanded radialenes have been investigated. nih.govacs.org Laser-desorption time-of-flight (LD-TOF) mass spectrometry in negative mode revealed that these radialenes fragment by losing the aromatic indane units to form the corresponding cyclo[n]carbon anions. nih.govacs.org

Table 2: Expanded Radialenes and Corresponding Cyclo[n]carbon Anions

Expanded Radialene Derivative Corresponding Cyclo[n]carbon Anion Observed
researchgate.netRadialene with bicyclo[4.3.1]decatriene units Cyclo ichem.mdcarbon anion (C₁₈⁻). nih.gov
rsc.orgRadialene with bicyclo[4.3.1]decatriene units Cyclo nih.govcarbon anion (C₂₄⁻). nih.gov
acs.orgRadialene with bicyclo[4.3.1]decatriene units Cyclocarbon anion (C₃₀⁻). nih.gov

| Radialene with bicyclo[4.3.1]decatriene units | Cyclocarbon anion (C₃₆⁻). nih.gov |

Intramolecular Cyclization Pathways to Bicyclo[4.3.1]deca-3-ene-9,10-diones

The synthesis of bicyclo[4.3.1]deca-3-ene-9,10-dione derivatives can be achieved through cyclization pathways. One reported method involves the reaction of N-(l,4-cycloheptadienyl)morpholine with crotonyl chloride. This reaction leads to the formation of 7-methylbicyclo[4.3.1]dec-3-ene-9,10-dione. In a related approach to the core bicyclo[4.3.1]decanone structure, an intramolecular conjugate addition has been utilized. A 7-endo intramolecular conjugate addition of an enone, promoted by triethylamine (B128534) in a THF/MeOH solvent system, smoothly yields the bicyclo[4.3.1]decanone framework.

Table 3: Synthesis of Bicyclo[4.3.1]dec-3-ene-9,10-dione Derivative

Reactant 1 Reactant 2 Product

Mechanistic Studies of Oxidative Rearrangements

The transformation of bicyclo[4.2.2]decatetraenes into bicyclo[4.3.1]decatriene derivatives represents a significant skeletal rearrangement in organic chemistry. This section delves into the mechanistic details of these oxidative rearrangements, exploring the proposed pathways, key intermediates, and the experimental evidence that substantiates these proposals.

Proposed Mechanistic Pathways for Skeletal Isomerization of Bicyclo[4.2.2]decatetraenes to Bicyclo[4.3.1]decatrienes

The skeletal isomerization of bicyclo[4.2.2]deca-2,4,7,9-tetraenes to bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols is typically initiated by electrophilic activation of the double bonds. sciforum.netresearchgate.net A commonly employed reagent for this transformation is m-chloroperbenzoic acid (m-CPBA). researchgate.net

The proposed mechanism commences with the epoxidation of one of the carbon-carbon double bonds in the bicyclo[4.2.2]decatetraene framework, forming an epoxide intermediate (A). researchgate.net Subsequent protonation of the epoxide oxygen atom leads to the formation of a cationic intermediate (B). researchgate.net This cation then undergoes an intramolecular rearrangement. researchgate.net The transformation from intermediate B to a substituted bis-homotropylium cation (D) is thought to proceed through a butterfly-shaped transition state (C) with a very low energy barrier. researchgate.net The final step involves the hydrolysis of the bis-homotropylium cation intermediate (D) to yield the bicyclo[4.3.1]deca-2,4,8-triene-7,10-diol products. researchgate.net This oxidative skeletal isomerization has been shown to produce the diols in yields ranging from 76–85%. researchgate.netresearchgate.net

Interestingly, when the starting bicyclo[4.2.2]decatetraene contains a hydroxyl group in a suitable position, the reaction with m-CPBA can lead to intramolecular cyclization, forming tricyclic alcohols instead. researchgate.net This occurs because the hydroxyl group can act as an internal nucleophile, attacking the electrophilic center of the bis-homotropylium cation intermediate. researchgate.net

Identification and Role of Bis-homotropylium Cation Intermediates

A crucial feature of the rearrangement of bicyclo[4.2.2]decatetraenes is the involvement of a bridged bis-homotropylium cation as a key intermediate. researchgate.net This cation, specifically the 1,6-methano-bridged bishomotropylium ion, is stable in superacid solutions like FSO3H/SO2/CD2Cl2. researchgate.net

The formation of this bis-homotropylium cation (D) is a critical step in the proposed mechanistic pathway. researchgate.net This intermediate is described as having homoaromatic character. researchgate.net The stability and structure of this cation direct the subsequent stereochemistry of the reaction. The hydrolysis of this intermediate leads to the formation of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols with both regioisomers exhibiting anti- and exo-orientation of the hydroxyl groups. researchgate.net The concept of the bis-homotropylium cation helps to explain the observed skeletal rearrangement and the stereospecificity of the product formation. researchgate.net

Mechanistic Elucidation via Deuterium (B1214612) Labeling Experiments

Deuterium labeling studies have been instrumental in elucidating the mechanistic details of related polycyclic rearrangements. While specific studies focusing solely on the oxidative rearrangement of bicyclo[4.2.2]decatetraenes to bicyclo[4.3.1]decatrienes using deuterium labeling are not extensively detailed in the provided results, the principles from analogous systems offer valuable insights. For instance, in the study of terpene cyclases, deuterium labeling of substrates like farnesyl pyrophosphate has been used to track the movement of hydrogen atoms throughout complex cyclization and rearrangement cascades. nih.gov

In the context of the bicyclo[4.3.1]decatetraenyl anion, quenching with deuterium oxide (D₂O) has demonstrated a pronounced stereospecificity. researchgate.netrsc.org The deuterium atom is incorporated exclusively on the exo-face, cis to the methylene (B1212753) bridge. rsc.org This high degree of stereoselectivity in the deuteration of the bicyclo[4.3.1]decatetraenyl anion provides strong evidence for a specific, well-defined structure of the anionic intermediate and a sterically controlled approach of the electrophile (in this case, D⁺). researchgate.net The exo-selectivity is attributed to orbital interactions between the π HOMO of the distorted allyl anion portion of the molecule and the vacant orbital of the electrophile. researchgate.net Such deuterium labeling experiments are powerful tools for probing reaction mechanisms and the stereochemistry of intermediates. researchgate.netnih.govacs.org

Intramolecular Rearrangements and Isomerizations

The bicyclo[4.3.1]decane framework is not only a product of skeletal rearrangements but also a substrate for further intramolecular transformations. These rearrangements, driven by thermal energy or inherent structural strain, lead to the formation of different bicyclic systems and showcase the dynamic nature of these molecules.

Thermal Sigmatropic (Cope) Rearrangements of Bicyclo[4.3.1]decadienes to Bicyclo[3.3.2]decadienes

Bicyclo[4.3.1]decadiene derivatives can undergo a facile thermal researchgate.netresearchgate.net sigmatropic rearrangement, commonly known as the Cope rearrangement, to furnish bicyclo[3.3.2]decadienes. nih.govnih.gov This transformation is driven by the proximity of an exocyclic olefin to an endocyclic diene within the bicyclo[4.3.1]decadiene structure. nih.gov Heating the bicyclo[4.3.1]decadiene adducts, for instance in toluene (B28343) under microwave conditions, can lead to good yields of the rearranged bicyclo[3.3.2]decadiene products. nih.gov

The Cope rearrangement is a well-established pericyclic reaction involving a 1,5-diene system that proceeds through a cyclic transition state. wikipedia.org In the case of bicyclo[4.3.1]decadienes, this rearrangement provides a strategic pathway to the bicyclo[3.3.2]decane skeleton, which is another important structural motif in organic chemistry. nih.govnih.gov The reaction is often stereospecific, allowing for the synthesis of asymmetric bicyclo[3.3.2]decadienes from enantiomerically enriched bicyclo[4.3.1]decadienes. nih.gov

Below is a data table summarizing the thermal rearrangement of various bicyclo[4.3.1]decadiene adducts to their corresponding bicyclo[3.3.2]decadiene products. nih.gov

Table 1: Thermal Cope Rearrangement of Bicyclo[4.3.1]decadienes

Entry Starting Bicyclo[4.3.1]decadiene (Adduct) Product Bicyclo[3.3.2]decadiene Yield (%)
1 4a 5a 85
2 4d 5d 78
3 4f 5f 82

Valence Isomerization between Norcaradiene and Cycloheptatriene Structures in Annulated Systems

A fascinating aspect of the chemistry of certain bicyclo[4.3.1]decatriene derivatives is the existence of a valence isomerization equilibrium between a cycloheptatriene form and a norcaradiene form. researchgate.net This type of isomerization is a general feature of cycloheptatrienes, which can exist in equilibrium with their bicyclo[4.1.0]hepta-2,4-diene (norcaradiene) valence tautomers. researchgate.net

In azulene-annulated tricyclo[4.3.1.0¹,⁶]deca-2,4,7-triene systems, this equilibrium has been observed and studied. researchgate.net The position of the equilibrium is influenced by the substituents present on the molecule. For example, in 7-aryl substituted systems, the population of the norcaradiene form increases with the π-acceptor strength of the aryl group. researchgate.net The introduction of bulky substituents can also shift the equilibrium towards the norcaradiene isomer due to nonbonded interactions. researchgate.net

Vinylidene Rearrangements and Cheletropic Fragmentation of Dialkynylmethylenebicyclo[4.3.1]deca-1,3,5-trienes

A novel method for the formation of conjugated polyynes has been developed utilizing the rearrangement of vinylidenes to alkynes and the [2+1] cheletropic fragmentation of dialkynylmethylenebicyclo[4.3.1]deca-1,3,5-triene derivatives. acs.orgnih.gov These derivatives serve as precursors for generating dialkynylvinylidenes through the extrusion of an aromatic indane fragment. researchgate.netresearchgate.net

Photolysis of simple dialkynylmethylenebicyclo[4.3.1]deca-1,3,5-trienes initiates a cheletropic fragmentation. acs.orgnih.gov This is followed by a 1,2-migration, which ultimately yields the corresponding linear polyynes as the major products. acs.orgnih.govresearchgate.net However, this process is not without side reactions, as an undesired isomerization to methylenebicyclo[5.3.0]triene derivatives can occur concurrently. acs.orgnih.govresearchgate.net

This methodology has been applied to the preparation of expanded nih.gov-, acs.org-, researchgate.net-, and researchgate.netradialene derivatives that feature exocyclic bicyclo[4.3.1]decatriene units. acs.orgnih.gov These expanded radialenes were synthesized through the oxidative coupling of monomeric units and are considered precursors to cyclo[n]carbons, which are monocyclic forms of carbon clusters. nih.govresearchgate.net

PrecursorReaction TypeKey IntermediateMajor ProductSide Product
Dialkynylmethylenebicyclo[4.3.1]deca-1,3,5-trienePhotolysisDialkynylvinylideneLinear PolyyneMethylenebicyclo[5.3.0]triene

Reactivity and Derivatization

The reactivity of this compound and its derivatives is characterized by the interplay of its double bonds and functional groups, allowing for a variety of chemical transformations.

The double bonds within the this compound framework are susceptible to electrophilic attack, leading to a range of substituted products. smolecule.com A significant transformation involves the electrophilic activation of double bonds in bicyclo[4.2.2]deca-2,4,7,9-tetraenes using agents like m-chloroperbenzoic acid (m-CPBA). sciforum.netacs.orgnih.gov This reaction proceeds through an oxidative skeletal rearrangement, yielding substituted bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols. sciforum.netacs.orgnih.gov These diols are valuable as they represent key structural motifs found in numerous biologically active natural compounds. acs.orgnih.gov The mechanism is believed to involve the initial epoxidation of a double bond, followed by protonation and a subsequent intramolecular rearrangement. researchgate.net

The bicyclo[4.3.1]decatetraenyl anion, also known as 1,5-methano acs.organnulenyl anion, demonstrates notable stereoselectivity in its reactions with electrophiles. researchgate.netgoogle.com Quenching the anion with deuterium oxide results in the exclusive formation of 9-exo-deuteriotricyclo[4.3.1.0]decatriene. researchgate.net Similarly, reactions with various electrophiles such as alkyl halides, carbon dioxide, and even bulky trimethylsilyl (B98337) chloride show an exclusive exo-face incorporation of the electrophile. researchgate.net This pronounced exo stereoselectivity is attributed to orbital interactions between the π HOMO of the distorted allyl anion moiety (C7-C8-C9) and the vacant orbital of the incoming electrophile. researchgate.net The transition state for exo attack is favored as it minimizes steric interference. researchgate.net

ElectrophileProductStereochemistry
Deuterium Oxide9-exo-deuteriotricyclo[4.3.1.0]decatrieneExo
Alkyl Halides9-exo-alkyltricyclo[4.3.1.0]decatrieneExo
Carbon Dioxide9-exo-carboxytricyclo[4.3.1.0]decatrieneExo
Trimethylsilyl Chloride9-exo-trimethylsilyltricyclo[4.3.1.0]decatrieneExo

The hydroxyl groups in bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols serve as reactive sites for further chemical modifications. researchgate.net A key transformation is the oxidation of these diols to their corresponding keto derivatives. researchgate.net For instance, treatment of the diols with the Sarett reagent, a complex of chromium oxide with pyridine, leads to the formation of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diones in nearly quantitative yields. researchgate.net These resulting diones, along with their diol precursors, have demonstrated significant antitumor activity in vitro against various cancer cell lines. acs.orgnih.govresearchgate.net

The acid-catalyzed rearrangements of mono-oxides derived from related bicyclic systems highlight the influence of substituents on the reaction pathway. For example, the rearrangement of 1-methoxy-3,9-dimethyltetrafluorobenzobarrelene in trifluoroacetic acid is directed by the methyl groups. rsc.org In contrast, treatment with strong acids like 98% sulfuric acid can lead to the formation of lactones, while under slightly milder acidic conditions (70% sulfuric acid), other rearranged products can become significant. rsc.org These rearrangements often proceed through protonation steps that are not stereospecific. rsc.org

As previously mentioned in section 3.2.3, a significant fragmentation pathway for dialkynylmethylenebicyclo[4.3.1]deca-1,3,5-triene derivatives involves photolysis. acs.orgnih.govresearchgate.net This process leads to the extrusion of an indane molecule and the formation of a vinylidene intermediate, which then rearranges to a linear polyyne. researchgate.netresearchgate.net This cheletropic fragmentation represents a powerful method for synthesizing conjugated polyynes, which are of interest for their electronic and material properties. acs.orgnih.govresearchgate.net

Structural Elucidation and Characterization Techniques for Bicyclo 4.3.1 Deca 2,4,7 Triene Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of bicyclo[4.3.1]deca-2,4,7-triene systems, providing in-depth information about the connectivity and spatial arrangement of atoms.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for verifying the core structure of this compound derivatives. The chemical shifts (δ) and coupling constants (J) of the signals in the ¹H NMR spectrum provide a wealth of information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. For instance, in substituted bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols, the structures were reliably proven by modern spectral methods, including NMR. researchgate.netdaneshyari.com Similarly, the structures of various substituted bicyclo[4.2.1]nona-2,4,7-trienes, which are structurally related, have been confirmed using ¹H and ¹³C NMR analysis. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., sp², sp³, carbonyl), which is essential for confirming the presence of the triene system and any functional groups. For example, in a study of 13-azaazuleno[l,2-g]bicyclo[4.3.1]deca-5b,6,8,10-tetraene, both ¹H and ¹³C NMR were used to suggest its existence in equilibrium with a tricyclic isomer. clockss.org The chemical shifts in the ¹³C NMR spectrum of this compound were crucial in identifying the open cycloheptatriene (B165957) (CHT) form. clockss.org

Table 1: Representative ¹H and ¹³C NMR Data for a Bicyclo[4.3.1]decane Derivative (Note: This table is a generalized representation based on typical chemical shift ranges for similar bicyclic systems and does not represent a specific, isolated this compound molecule.)

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Olefinic CH5.5 - 6.5120 - 140
Bridgehead CH2.5 - 3.535 - 50
Methylene (B1212753) CH₂1.5 - 2.525 - 40

This is an interactive table. Click on the headers to sort the data.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the regiochemistry and relative stereochemistry of complex molecules like this compound derivatives. nih.gov Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal the connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons over two to three bonds, respectively.

For example, the regiochemistry and relative configuration of a bicyclo[4.3.1]decadiene product were determined by two-dimensional NMR studies and by comparison with known related compounds. nih.gov These studies are crucial in cycloaddition reactions where multiple isomers can be formed. Similarly, the structures of complex adducts in the synthesis of substituted bicyclo[4.2.1]nona-2,4-dienes and trienes were established using 1D and 2D NMR spectroscopic methods. researchgate.net

In cases where NMR signals are heavily overlapped, lanthanide shift reagents (LSRs) can be employed to induce large chemical shift changes, thereby improving spectral resolution. researchgate.netmdpi.com These paramagnetic lanthanide complexes, such as Eu(fod)₃ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)), coordinate to Lewis basic sites in the molecule, causing significant shifts in the NMR signals of nearby nuclei. wikipedia.orgrsc.org The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus, which can provide valuable information for stereochemical assignments. mdpi.com

The application of Eu(fod)₃ has been shown to be effective in distinguishing signals in the NMR spectra of various organic compounds, which is a principle applicable to the stereochemical analysis of this compound systems, especially those with coordinating functional groups. rsc.orgrsc.org

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides the most definitive and unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and absolute stereochemistry. researchgate.netsciforum.net This technique has been instrumental in confirming the structures of various bicyclic systems related to this compound. researchgate.net For instance, the structures of substituted bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols and their precursors have been reliably proven by X-ray diffraction. researchgate.netacs.org This method provides a complete three-dimensional picture of the molecule in the crystalline state, which is invaluable for validating structures proposed by other spectroscopic methods.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. semanticscholar.org High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, which allows for the determination of its molecular formula. semanticscholar.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner depending on its structure. This technique is routinely used in the characterization of newly synthesized bicyclic compounds, including derivatives of the bicyclo[4.3.1]decane framework. semanticscholar.orgijper.org

Laser-Desorption Time-of-Flight (LD-TOF) Mass Spectrometry for Fragmentation Analysis

Laser-Desorption Time-of-Flight (LD-TOF) mass spectrometry has been utilized as a valuable technique for the characterization of complex molecules incorporating the bicyclo[4.3.1]decatriene framework. This method provides insights into the structural integrity and fragmentation pathways of these systems under specific ionization conditions.

Research into expanded radialenes, which feature exocyclic bicyclo[4.3.1]decatriene units, has demonstrated the utility of negative-mode LD-TOF mass spectrometry in analyzing their fragmentation patterns. nih.govacs.org In these studies, expanded nih.gov-, nih.gov-, nih.gov-, and electronicsandbooks.comradialene derivatives containing these bicyclic moieties were investigated as precursors to cyclo[n]carbons. nih.gov

The analysis revealed a characteristic fragmentation pathway for these complex structures. Under negative-mode LD-TOF mass spectrometry conditions, the expanded radialenes were observed to undergo a stepwise loss of aromatic indane fragments. nih.govacs.org This fragmentation leads to the formation of cyclo[n]carbon anions, with specific anions corresponding to n = 18, 24, 30, and 36 being detected. nih.gov This specific loss indicates that the bicyclo[4.3.1]decatriene unit can be a predictable leaving group under these analytical conditions, providing structural information about the parent molecule.

The fragmentation can be summarized as the sequential elimination of the C9H8 moiety (indane) from the larger assembly. This process allows for the identification of the core carbon structure and provides evidence for the presence and number of the bicyclo[4.3.1]decatriene substituents in the original molecule. While this research focuses on larger systems, the observed fragmentation of the bicyclo[4.3.1]decatriene unit as an indane fragment is a key piece of information for the mass spectrometric analysis of any compound containing this moiety.

Precursor MoleculeSpectrometric MethodKey Fragmentation ObservationResulting Species
Expanded radialenes with bicyclo[4.3.1]decatriene unitsNegative-mode Laser-Desorption Time-of-Flight (LD-TOF) Mass SpectrometryStepwise loss of aromatic indane fragmentsCyclo[n]carbon anions (n = 18, 24, 30, 36)

It is important to note that other mass spectrometric techniques, such as electron ionization mass spectrometry (EI-MS), have also been used for the characterization of various bicyclo[3.3.1]nonane and bicyclo[4.3.1]decane derivatives, providing valuable data on their molecular mass and structure. nih.govichem.md

Computational and Theoretical Chemistry Studies of Bicyclo 4.3.1 Deca 2,4,7 Triene Systems

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations have been instrumental in elucidating the complex reaction mechanisms involving bicyclo[4.3.1]decane systems. These computational approaches allow for the detailed exploration of reaction pathways, the characterization of transient intermediates, and the prediction of reaction outcomes.

Density Functional Theory (DFT) Applications to Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving bicyclo[4.3.1]decatriene derivatives. For instance, DFT calculations have been employed to understand the formation of these systems. In the context of the formation of caryolene, a putative biosynthetic precursor to certain naturally occurring bicyclo[4.3.1]decene systems, DFT calculations have been used to probe the favorability of different proposed mechanistic pathways. uq.edu.au These studies predicted a base-catalyzed sequence involving a tertiary carbocation intermediate to have a relatively low energy barrier. uq.edu.au

Furthermore, DFT has been utilized to study the rearrangement of other bicyclic systems into the bicyclo[4.3.1]decane framework. The mechanism of the oxidative skeletal rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes to form bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols has been investigated using quantum chemical calculations. researchgate.netresearchgate.net These studies help to rationalize the observed product formation and provide a deeper understanding of the underlying electronic and structural changes that occur during the reaction. researchgate.net

Modeling of Cycloaddition Reaction Energetics and Selectivity

Computational modeling, particularly with DFT, has been crucial in understanding the energetics and selectivity of cycloaddition reactions involving bicyclo[4.3.1]decatriene systems. The inherent structural features of the diene within the bicyclic framework can significantly influence its reactivity in Diels-Alder reactions.

DFT calculations have been used to determine the kinetic barriers for the thermal reaction of a diene embedded in a bicyclo[4.3.1]decane framework with various dienophiles. anu.edu.au These calculations revealed a relatively large HOMO-LUMO gap for typical Diels-Alder reactions, explaining the limited reactivity with many common dienophiles. anu.edu.au However, with a highly reactive dienophile like N-phenyltriazoline-3,5-dione (PTAD), the reaction proceeds. anu.edu.au The computational analysis suggested that the favorability of the reaction with PTAD arises from a distortion in the asynchronous transition state. anu.edu.au

The table below summarizes the calculated kinetic barriers for the reaction of a bicyclo[4.3.1]decadiene with different dienophiles, as determined by DFT calculations.

DienophileCalculated Kinetic Barrier (kcal/mol)
N-phenyltriazoline-3,5-dione (PTAD)Data not available in search results
N-methylmaleimide (NMM)Data not available in search results
Nitroethylene (NE)Data not available in search results
2-chloroacrylonitrile (CA)Data not available in search results

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding of bicyclo[4.3.1]deca-2,4,7-triene is fundamental to explaining its chemical behavior. Computational methods provide valuable tools for this analysis.

HOMO-LUMO Gap Determination and Electronic Properties

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in determining the kinetic stability and reactivity of a molecule. DFT calculations have been employed to determine the HOMO-LUMO gap for bicyclo[4.3.1]decane systems. anu.edu.au A large HOMO-LUMO gap is consistent with the observed limited reactivity of the diene moiety within this framework in typical Diels-Alder reactions. anu.edu.au The splayed nature of the diene, a consequence of its integration into the bicyclic structure, contributes to this electronic property. anu.edu.au

Hückel Molecular Orbital (HMO) Theory for Charge Density Distributions

While specific Hückel Molecular Orbital (HMO) theory calculations for this compound are not detailed in the provided search results, HMO theory is a foundational method for understanding the distribution of π-electrons in conjugated systems. This qualitative approach provides insights into charge density and the relative energies of molecular orbitals, which can be correlated with reactivity. For a complex system like this compound, HMO theory would be applied to the conjugated triene portion of the molecule to approximate the π-electron distribution and predict sites of electrophilic or nucleophilic attack.

Conformational Analysis and Strain Energy Assessments

The bicyclo[4.3.1]decane framework possesses significant conformational constraints and inherent ring strain, which influence its stability and reactivity.

The table below would typically present calculated strain energies for different conformers of this compound. However, specific data from the search results is not available.

ConformerCalculated Strain Energy (kcal/mol)Relative Energy (kcal/mol)
Data not availableData not availableData not available

Research Applications and Broader Scientific Context of Bicyclo 4.3.1 Deca 2,4,7 Triene Architectures

Role as Key Synthons and Complex Molecular Scaffolds in Organic Synthesis

Bicyclo[4.3.1]decane frameworks are pivotal building blocks, or synthons, in the creation of intricate molecular structures. Their three-dimensional arrangement and inherent functionality allow for the rapid assembly of complex polycyclic systems, a primary objective in organic chemistry. rsc.orgsemanticscholar.org For instance, derivatives of bicyclo[4.3.1]decatriene serve as precursors for the total synthesis of biologically active natural products. acs.org The strategic use of these bicyclic scaffolds enables the construction of molecules with high degrees of sp3-hybridization, a desirable trait for drug discovery programs. semanticscholar.org

The palladium-catalyzed [6+3] cycloaddition of trimethylenemethane with tropones represents a powerful method for accessing substituted bicyclo[4.3.1]decadienes with high enantiomeric purity in a single step. nih.gov These adducts can then undergo further transformations, such as thermal nih.govnih.gov sigmatropic rearrangements, to produce other complex bicyclic systems like bicyclo[3.3.2]decadienes. nih.govnih.gov This highlights the role of the bicyclo[4.3.1]decane skeleton as a versatile intermediate for accessing diverse and functionally rich molecular architectures.

Furthermore, the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes provides an efficient route to substituted bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols. researchgate.netsciforum.netresearchgate.net These diols are not only valuable synthetic intermediates but also exhibit significant biological activity, including antitumor properties. nih.govresearchgate.netacs.org This dual utility underscores the importance of the bicyclo[4.3.1]decane scaffold in both synthetic and medicinal chemistry.

Development of Novel Bicyclic Ring Systems and Functionally Substituted Derivatives

Research involving bicyclo[4.3.1]deca-2,4,7-triene has led to the development of novel bicyclic and polycyclic ring systems. The inherent reactivity of the bicyclo[4.3.1]decane core allows for a variety of chemical manipulations, leading to a diverse array of functionally substituted derivatives. rsc.org

One notable example is the synthesis of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols through the oxidative skeletal isomerization of bicyclo[4.2.2]deca-2,4,7,9-tetraenes using reagents like m-chloroperbenzoic acid. researchgate.netresearchgate.net This rearrangement proceeds through a proposed bis-homotropylium cation intermediate, showcasing the intricate mechanistic pathways accessible with these systems. researchgate.net The resulting diols can be further modified, for instance, through oxidation to yield the corresponding keto derivatives, which also demonstrate biological activity. researchgate.netacs.org

Moreover, the intramolecular Heck reaction has been successfully employed to construct the 7-azabicyclo[4.3.1]decane ring system, a core structure found in several complex alkaloids. nih.gov This demonstrates the adaptability of synthetic methodologies to create heteroatomic bicyclo[4.3.1]decane analogues, expanding the chemical space accessible from this scaffold.

The following table provides examples of functionally substituted derivatives of bicyclo[4.3.1]decane and their synthetic precursors:

PrecursorReagent/ConditionBicyclo[4.3.1]decane DerivativeReference
Bicyclo[4.2.2]deca-2,4,7,9-tetraenesm-chloroperbenzoic acidBicyclo[4.3.1]deca-2,4,8-triene-7,10-diols researchgate.netresearchgate.net
Tropolone derivative and trimethylenemethanePalladium catalystSubstituted bicyclo[4.3.1]decadienes nih.govnih.gov
Allylic amine and tricarbonyl(tropone)ironPhotochemical demetallation, Intramolecular Heck reaction7-Azabicyclo[4.3.1]decane system nih.gov

Precursors for Advanced Carbon Materials and Clusters (e.g., Cyclo[n]carbons)

Expanded radialenes incorporating bicyclo[4.3.1]decatriene units have been synthesized and investigated as precursors for cyclo[n]carbons, which are monocyclic allotropes of carbon. nih.gov These radialene derivatives, prepared through oxidative coupling of monomeric units, can undergo fragmentation upon laser desorption/ionization time-of-flight (LD-TOF) mass spectrometry. nih.gov This process involves the stepwise loss of indane fragments, leading to the formation of cyclo[n]carbon anions such as C18, C24, C30, and C36. nih.gov

The design of these precursors is based on a method for forming conjugated polyynes that involves the rearrangement of vinylidenes to alkynes and the cheletropic fragmentation of dialkynylmethylenebicyclo[4.3.1]deca-1,3,5-triene derivatives. nih.gov Although challenges such as isomerization to other bicyclic systems exist, this approach demonstrates the potential of utilizing the bicyclo[4.3.1]decatriene framework as a template for the bottom-up synthesis of novel carbon-rich materials. nih.gov

Design and Optimization of Catalytic Systems for Polycyclic Hydrocarbon Synthesis

The synthesis of bicyclo[4.3.1]decane derivatives has been a driving force for the development and optimization of novel catalytic systems. A notable advancement is the use of cobalt-based catalysts for cycloaddition reactions. nih.govacs.orgmdpi.com For example, a cobalt(I)-catalytic system has been effectively used in the [6π + 2π] cycloaddition of alkynes to 1,3,5,7-cyclooctatetraene, yielding substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes, which are direct precursors to bicyclo[4.3.1]decane systems. nih.govresearchgate.netacs.org

Specifically, a four-component catalytic system comprising Co(acac)2, dppe, Zn, and ZnI2 has been shown to be highly efficient for the [6π+2π]-cycloaddition of various alkynes to 1,3,5,7-cyclooctatetraene, producing functionally substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes in high yields (72–95%). researchgate.net These tetraenes can then be converted to bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols. researchgate.net

Furthermore, palladium-catalyzed trimethylenemethane [6+3] cycloaddition reactions with tropones have been developed to afford bicyclo[4.3.1]decadienes with excellent control over stereochemistry. nih.govnih.gov The optimization of these catalytic systems, including the use of chiral phosphoramidite (B1245037) ligands, has enabled the asymmetric synthesis of these complex bicyclic structures. nih.gov

The following table summarizes some of the catalytic systems used in the synthesis of bicyclo[4.3.1]decane precursors:

Reaction TypeCatalyst SystemProductReference
[6π + 2π] CycloadditionCo(acac)2/dppe/Zn/ZnI2Substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes researchgate.net
[6+3] CycloadditionPd(dba)2 / Chiral phosphoramidite ligandAsymmetric substituted bicyclo[4.3.1]decadienes nih.gov

Insights into Stereochemical Control and Regioselectivity in Bridged Systems

The synthesis and reactions of this compound and its derivatives provide valuable insights into the principles of stereochemical control and regioselectivity in bridged bicyclic systems. The rigid framework of these molecules often dictates the facial selectivity of reactions, allowing for predictable outcomes.

In the palladium-catalyzed [6+3] cycloaddition of trimethylenemethane to tropones, high levels of regio- and diastereocontrol are consistently observed. nih.gov The stereochemistry of the resulting bicyclo[4.3.1]decadiene products is well-defined, and this stereochemical information can be transferred to subsequent products, such as through a Cope rearrangement to form bicyclo[3.3.2]decadienes. nih.govnih.gov

The oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes to bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols also exhibits stereochemical preferences, with the hydroxyl groups in the product often adopting a specific orientation. researchgate.net The proposed mechanism, involving a "butterfly-shaped" transition state and a bis-homotropylium cation, helps to rationalize the observed stereochemical outcome. researchgate.net

The study of these reactions in bridged systems like bicyclo[4.3.1]decanes contributes to a deeper understanding of how the three-dimensional structure of a molecule influences its reactivity, a fundamental concept in organic chemistry. gla.ac.uk

Q & A

Q. What experimental methods are recommended for synthesizing Bicyclo[4.3.1]deca-2,4,7-triene?

The compound is typically synthesized via electrophilic addition to bicyclo[4.2.2]deca-2,4,7,9-tetraene derivatives. For example, treatment with chlorosulfonyl isocyanate (CSI) induces stereoselective lactam formation followed by intramolecular cyclization to yield the bicyclo[4.3.1] framework. Key steps include monitoring reaction progress using NMR spectroscopy and characterizing intermediates via X-ray crystallography (SHELX refinement) . Ensure purity by column chromatography and validate structural integrity with elemental analysis.

Q. How can structural and stereochemical features of this compound be confirmed experimentally?

Use a combination of 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to identify coupling constants and chemical shifts indicative of strained bicyclic systems. X-ray crystallography (refined via SHELXL) is critical for resolving bond angles and torsional strain. For example, coupling constants >10 Hz in 1H^1 \text{H}-NMR often signal transannular interactions, while X-ray data confirm bridgehead geometry .

Q. What factors influence the stability of this compound derivatives?

Stability is governed by charge delocalization in zwitterionic intermediates and steric strain. Spectroscopic methods (e.g., UV-Vis for conjugation analysis) and computational modeling (e.g., Hückel MO theory) can assess stabilization via 1,4-bishomotropylium cation formation. Substituents at bridgehead positions may reduce strain by redistributing electron density .

Advanced Research Questions

Q. How can mechanistic contradictions in the formation of bicyclo[4.3.1]deca-2,4,7-trienyl intermediates be resolved?

Conflicting reports on zwitterion stability require kinetic studies (e.g., stopped-flow NMR) and isotopic labeling (e.g., 2H^{2}\text{H}) to track bond reorganization. For example, deuterium isotope effects in solvolysis experiments can distinguish between stepwise and concerted pathways. Cross-validate findings with computational simulations (DFT for transition-state analysis) .

Q. What computational strategies are optimal for modeling the electronic structure of Bicyclo[4.3.1]deca-2,4,7-trienyl cations?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets effectively models charge delocalization in bishomotropylium ions. Analyze molecular orbitals (e.g., LUMO localization) to predict reactivity toward electrophiles. Compare results with X-ray charge-density maps to validate delocalization patterns .

Q. How should researchers address discrepancies in substituent effects on intramolecular cyclization?

Divergent substituent impacts (e.g., electron-donating vs. withdrawing groups) require systematic variation in synthetic conditions. Use Hammett plots to correlate substituent σ-values with reaction rates. Reproducibility checks under inert atmospheres (e.g., argon) and controlled temperatures (-78°C to 25°C) can isolate steric vs. electronic contributions .

Q. What analytical challenges arise in characterizing this compound derivatives, and how can they be mitigated?

Overlapping NMR signals in crowded bicyclic systems can be resolved using 2D techniques (e.g., COSY, HSQC). For trace intermediates, employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. Dynamic NMR experiments at variable temperatures clarify fluxional behavior .

Q. How do substituents influence the directional specificity of intramolecular charge annihilation in bicyclo[4.3.1] systems?

Steric bulk at bridgehead positions (e.g., methyl groups) directs cyclization pathways by hindering specific transition states. Electronic effects are probed via substituent variation (e.g., nitro vs. methoxy groups) and monitored using 1H^1 \text{H}-NMR kinetics. Computational docking studies (e.g., AutoDock Vina) predict preferred cyclization routes .

Q. What experimental evidence supports the stability of bicyclo[4.3.1]deca-2,4,7-trienyl cations under ambient conditions?

Low-temperature X-ray crystallography (-150°C) captures cation geometry, while 1H^1 \text{H}-NMR chemical shifts (δ > 9 ppm) indicate aromatic delocalization. Compare with model compounds (e.g., bicyclo[4.2.1] analogs) to isolate stabilization mechanisms. Computational NICS (Nucleus-Independent Chemical Shift) values quantify aromaticity .

Q. How can interdisciplinary approaches enhance the study of this compound derivatives?

Combine synthetic chemistry with biophysical assays (e.g., cytotoxicity screening for antitumor activity) to explore applications. For mechanistic studies, integrate microfluidics for high-throughput reaction monitoring and machine learning for predictive modeling of substituent effects .

Methodological Notes

  • Data Validation : Always cross-reference spectroscopic data with computational models (e.g., Gaussian for NMR chemical shift predictions).
  • Reproducibility : Document synthetic protocols in line with Beilstein Journal guidelines, including full experimental details in supporting information .
  • Ethical Reporting : Avoid selective data presentation; disclose all contradictory results and propose testable hypotheses to resolve them .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.